molecular formula C18H18N4O4 B14542989 Ethyl (3E)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(phenylimino)butanoate CAS No. 62008-99-5

Ethyl (3E)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(phenylimino)butanoate

Cat. No.: B14542989
CAS No.: 62008-99-5
M. Wt: 354.4 g/mol
InChI Key: CEHFXPOHUSLCQM-UHFFFAOYSA-N
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Description

Ethyl (3E)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(phenylimino)butanoate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with a carbonyl compound. This particular compound features a nitrophenyl group and a phenylimino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3E)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(phenylimino)butanoate typically involves the condensation reaction between ethyl acetoacetate and 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(phenylimino)butanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl (3E)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(phenylimino)butanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitrophenyl and phenylimino groups may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3E)-2-[2-(2-aminophenyl)hydrazinylidene]-3-(phenylimino)butanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl (3E)-2-[2-(2-chlorophenyl)hydrazinylidene]-3-(phenylimino)butanoate: Similar structure but with a chloro group instead of a nitro group.

    Ethyl (3E)-2-[2-(2-methylphenyl)hydrazinylidene]-3-(phenylimino)butanoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Ethyl (3E)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(phenylimino)butanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can participate in various chemical reactions, making this compound versatile in synthetic applications. Additionally, the nitrophenyl group may enhance the compound’s biological activity, making it a valuable target for drug development and other research applications.

Properties

CAS No.

62008-99-5

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-[(2-nitrophenyl)hydrazinylidene]-3-phenyliminobutanoate

InChI

InChI=1S/C18H18N4O4/c1-3-26-18(23)17(13(2)19-14-9-5-4-6-10-14)21-20-15-11-7-8-12-16(15)22(24)25/h4-12,20H,3H2,1-2H3

InChI Key

CEHFXPOHUSLCQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C(=NC2=CC=CC=C2)C

Origin of Product

United States

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